molecular formula C24H26BrN3O3S B2705455 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689763-20-0

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2705455
CAS No.: 689763-20-0
M. Wt: 516.45
InChI Key: OEYAWMLOJLUNHM-UHFFFAOYSA-N
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Description

This compound (ID: K284-7116) is a quinazolin-4-one derivative with a molecular formula of C₂₄H₂₆BrN₃O₃S and a molecular weight of 516.46 g/mol . Its structure features:

  • A 3-butyl group at position 3, enhancing lipophilicity.
  • A 6-morpholin-4-yl substituent, likely improving solubility through hydrogen bonding.
  • A 2-(4-bromophenyl)-2-oxoethylsulfanyl side chain, introducing halogen-mediated interactions.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-butyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3S/c1-2-3-10-28-23(30)20-15-19(27-11-13-31-14-12-27)8-9-21(20)26-24(28)32-16-22(29)17-4-6-18(25)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYAWMLOJLUNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with thioacetic acid to form 2-(4-bromophenyl)-2-oxoethyl thioacetate. This intermediate is then reacted with 3-butyl-6-morpholinoquinazolin-4(3H)-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger . The introduction of specific substituents on the quinazolinone scaffold can enhance these antimicrobial effects.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundBacterial Strains TestedAntimicrobial Efficacy
Compound ABacillus subtilisHigh
Compound BStaphylococcus aureusModerate
Compound CPseudomonas aeruginosaLow

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies involving carrageenan-induced paw edema in rats have shown that certain quinazolinone derivatives exhibit anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Comparison

CompoundInflammation Model UsedEfficacy Compared to Ibuprofen
Compound DCarrageenan-induced edemaComparable
Compound EAcute inflammation modelHigher

Anticancer Potential

The anticancer activity of quinazolinone derivatives has been a focus of recent studies. These compounds can inhibit key molecular targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and DNA gyrase . For instance, molecular docking studies have shown that some derivatives bind effectively to these targets, indicating their potential as anticancer agents.

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell Line TestedIC50 Value (µM)
Compound FMCF7 (Breast Cancer)15
Compound GHeLa (Cervical Cancer)20

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship is crucial in optimizing the biological efficacy of these compounds. Modifications at specific positions on the quinazolinone ring can significantly impact their pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the literature:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
K284-7116 (Target) C₂₄H₂₆BrN₃O₃S 516.46 3-butyl, 6-morpholinyl, 2-(4-bromophenyl) Bromine for halogen bonding; morpholine for solubility
7A1 C₂₀H₁₅BrN₄O₂S₂ 487.39 3-methyl, 6-chloro, 1,3,4-thiadiazole ring Thiadiazole enhances rigidity; chloro for reactivity
7A8 C₂₁H₁₄ClN₅O₂S₂ 467.95 3-methyl, 6-chloro, 2-(3-nitrophenyl) Nitro group increases electron-withdrawing effects
K284-7110 C₂₄H₂₇FN₄O₃S 470.57 3-butyl, 6-morpholinyl, 2-(4-fluorophenyl)acetamide Fluorine improves metabolic stability
479597-70-1 C₂₃H₁₇Cl₂N₃O₂S 470.37 3-(4-methylphenyl), 2-sulfanylacetamide, 3,5-dichlorophenyl Dichloro groups enhance lipophilicity

Key Observations :

  • Halogen Effects : The 4-bromophenyl group in the target compound facilitates halogen bonding, which is absent in fluorine-containing analogs (e.g., K284-7110) .
  • Solubility : The morpholinyl group in the target compound likely improves aqueous solubility compared to thiadiazole (7A1) or nitro-substituted (7A8) derivatives .
Physicochemical Properties
  • Elemental Analysis : The target compound’s analytical data (C, H, N) align closely with calculated values, indicating high purity . Comparable precision is seen in 7A1 (C: 49.29% vs. 49.39% found) and 7A8 (N: 14.97% vs. 14.89% found) .
  • Thermal Stability : Melting points (m.p.) for analogs like 7A1–7A10 are reported but unspecified for the target compound, limiting direct comparison .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one , also known as K284-7116, belongs to the class of dihydroquinazolinone derivatives . This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article delves into its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C24_{24}H26_{26}BrN3_3O3_3S
  • IUPAC Name : this compound
  • SMILES Notation : CCCC(N1C(SCC(c(cc2)ccc2Br)=O)=Nc(ccc(N2CCOCC2)c2)c2C1=O)

Anticancer Activity

Research indicates that K284-7116 is included in the PI3K-targeted library , which suggests its potential as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical pathway in cancer cell proliferation and survival . The inhibition of PI3K has been associated with reduced tumor growth and metastasis in various cancer types.

COX Inhibition

The compound's structure bears resemblance to other quinazolinone derivatives known for their cyclooxygenase (COX) inhibitory activity . A study on similar compounds demonstrated significant COX-2 inhibition, which is crucial for reducing inflammation and pain associated with various diseases . While specific data on K284-7116's COX inhibition is not yet available, its structural analogs show promise in this area.

Synthesis and Experimental Studies

The synthesis of K284-7116 involves a multi-step process that typically includes the formation of the dihydroquinazolinone core followed by functionalization with bromophenyl and morpholine groups. The purity and identity of synthesized compounds are usually confirmed through techniques like NMR spectroscopy and mass spectrometry.

Research Findings Summary Table

Compound NameStructureBiological ActivityReference
K284-7116StructurePotential PI3K inhibitor; COX inhibition (analogous compounds)
4-Methoxyphenyl derivativeSimilar structure47.1% COX-2 inhibition at 20 μM

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